ytterbium(3+);trisulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ytterbium(3+);trisulfate, also known as ytterbium(III) sulfate, is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt formed by the reaction of ytterbium with sulfuric acid. This compound is typically found in the form of colorless crystals and is used primarily for research purposes .

Biochemical Analysis

Biochemical Properties

Ytterbium(3+);trisulfate has been found to interact with various biomolecules, leading to biochemical reactions. For instance, it has been observed to cause oxidative damage, indicated by the up-regulation of malondialdehyde (MDA) and down-regulation of glutathione peroxidase (GSH-PX) and glutathione (GSH) content .

Cellular Effects

In a study investigating the toxic effects of ytterbium oxide nanoparticles, a significant concentration of this compound was found to accumulate in the lung, liver, kidney, and heart tissues . This accumulation led to a significant elevation in the percentage of neutrophils and lymphocytes, indicating an inflammatory response .

Molecular Mechanism

It is known to cause toxicity via oxidative stress, leading to a chronic inflammatory response .

Temporal Effects in Laboratory Settings

Over 30 days of exposure, this compound was found to bioaccumulate in mice tissues, causing oxidative stress and inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions

ytterbium(3+);trisulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the sulfate salt. The reaction can be represented as follows:

Yb2O3+3H2SO4→Yb2(SO4)3+3H2O

The reaction mixture is usually heated to facilitate the dissolution and reaction process .

Industrial Production Methods

In industrial settings, the production of sulfuric acid, ytterbium(3+) salt (3:2) involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

ytterbium(3+);trisulfate primarily undergoes reactions typical of sulfate salts. These include:

Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis to form ytterbium hydroxide and sulfuric acid.

Precipitation: It can react with other metal salts to form insoluble sulfates.

Complexation: Ytterbium(III) ions can form complexes with various ligands.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Precipitation: Reagents such as barium chloride (BaCl₂) can be used to precipitate barium sulfate (BaSO₄) from the solution.

Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with ytterbium(III) ions.

Major Products Formed

Hydrolysis: Ytterbium hydroxide (Yb(OH)₃) and sulfuric acid (H₂SO₄).

Precipitation: Insoluble sulfates such as barium sulfate (BaSO₄).

Complexation: Various ytterbium-ligand complexes.

Scientific Research Applications

ytterbium(3+);trisulfate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other ytterbium compounds and as a reagent in various chemical reactions.

Biology: Ytterbium compounds are used in biological studies, particularly in the field of bioinorganic chemistry.

Medicine: Research into the potential medical applications of ytterbium compounds, including their use in imaging and as therapeutic agents, is ongoing.

Industry: Ytterbium(III) sulfate is used in the production of specialty glasses and ceramics, as well as in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of sulfuric acid, ytterbium(3+) salt (3:2) depends on its specific application. In chemical reactions, the ytterbium(III) ions act as Lewis acids, facilitating various reactions by accepting electron pairs from donor molecules. In biological systems, ytterbium ions can interact with biomolecules, potentially affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Ytterbium(III) chloride (YbCl₃): A common ytterbium compound used in similar applications.

Ytterbium(III) nitrate (Yb(NO₃)₃): Another ytterbium salt with comparable properties.

Ytterbium(III) oxide (Yb₂O₃): Used as a precursor for the synthesis of various ytterbium compounds.

Uniqueness

ytterbium(3+);trisulfate is unique due to its sulfate anion, which imparts specific chemical properties such as solubility and reactivity. The sulfate group also allows for the formation of stable complexes with other metal ions, making it valuable in various research applications .

Properties

CAS No. |

13469-97-1 |

|---|---|

Molecular Formula |

H2O4SYb |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

sulfuric acid;ytterbium |

InChI |

InChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

CXEVCTFCZOBZJN-UHFFFAOYSA-N |

SMILES |

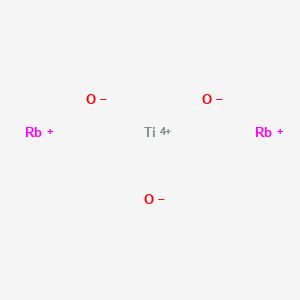

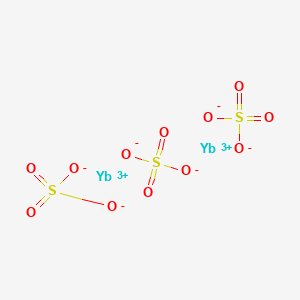

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |

Canonical SMILES |

OS(=O)(=O)O.[Yb] |

Key on ui other cas no. |

13469-97-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

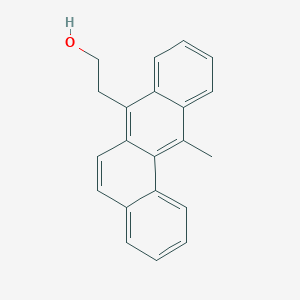

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)